(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
Description
(2E)-3-(4-Ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated amide (enamide) featuring a conjugated double bond (E-configuration) with a 4-ethoxyphenyl substituent at the β-position and a 4-(piperidin-1-yl)phenyl group at the amide nitrogen. The ethoxy group contributes moderate electron-donating effects and lipophilicity, while the piperidine moiety introduces basicity and steric bulk, influencing solubility and target binding .
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-26-21-13-6-18(7-14-21)8-15-22(25)23-19-9-11-20(12-10-19)24-16-4-3-5-17-24/h6-15H,2-5,16-17H2,1H3,(H,23,25)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBVRQRATUBLKL-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.
Formation of the Piperidinylphenyl Intermediate: The piperidinylphenyl group can be synthesized by reacting 4-bromophenylpiperidine with a suitable nucleophile.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives (PAAPM, PAAPE, PAAPA)
- PAAPM : (2E)-3-(4-Methoxyphenyl)-N-phenylpropenamide
- PAAPA: (2E)-3-(4-Dimethylaminophenyl)-N-phenylpropenamide The dimethylamino group enhances electron-donating capacity and polarity. Superior ACE2 affinity due to hydrogen bonding with catalytic residues .
Chlorinated Cinnamamides
- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide
- (2E)-3-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Piperidine/Pyrrolidine-Linked Propanamides
- 12f : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide
- 12g : 3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Calculated using Molinspiration; <sup>†</sup>Estimated based on structural analogs.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Ethoxy, Methoxy) : Enhance solubility and moderate lipophilicity, favoring target interactions in polar environments (e.g., ACE2 binding in PAAPM/PAAPA) .
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Increase membrane permeability and antimicrobial efficacy but may raise cytotoxicity risks .
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size improves metabolic stability compared to pyrrolidine, as seen in 12f vs. 12g .
- Conjugated Enamide vs.
ADMET and Toxicity Profiles
- Lipophilicity : The target compound’s logP (~3.2) suggests balanced blood-brain barrier penetration and renal clearance, comparable to clinical antimicrobials like ampicillin (logP: 1.7) .
- Cytotoxicity : Piperidine-containing analogs (e.g., 12f) show negligible toxicity to mammalian cells at therapeutic doses, unlike chlorinated derivatives, which require careful dosing .
Biological Activity
The compound (2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide, also known by its DrugBank accession number DB04471, is a small molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C28H32N2O2
- Molecular Weight : 428.57 g/mol
- IUPAC Name : (1R)-2-phenyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,2,3,4-tetrahydroisoquinolin-6-ol
- SMILES : OC1=CC=C2C@HC=C1
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is believed to modulate lipid metabolism and exhibit anti-inflammatory properties. Notably, it has been shown to lower lipid levels by inhibiting de novo hepatic synthesis of cholesterol and triglycerides. This action occurs through the blockade of key enzymes such as ATP-dependent citrate lyase and acetyl CoA synthetase .
Lipid Metabolism
Research indicates that this compound effectively reduces cholesterol levels in hyperlipidemic models. In a study involving rodent models, it was observed that the compound significantly lowered levels of low-density lipoprotein (LDL) and triglycerides while enhancing high-density lipoprotein (HDL) levels. The mechanism involved increased fecal cholesterol clearance and modulation of serum lipoprotein profiles .
Anti-inflammatory Effects
In addition to lipid-lowering effects, this compound has demonstrated anti-inflammatory properties. It interacts with G-protein coupled receptors (GPCRs), specifically cannabinoid receptors CB1 and CB2, which play a crucial role in mediating inflammatory responses. By modulating these receptors, the compound may alleviate conditions associated with chronic inflammation .
Study 1: Hypolipidemic Activity in Rodents
A study evaluated the hypolipidemic effects of various derivatives, including this compound in normal and hyperlipidemic mice. The results showed a significant reduction in serum cholesterol levels and triglycerides, suggesting its potential as a therapeutic agent for managing dyslipidemia .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of the compound in a model of acute inflammation induced by carrageenan. The results indicated that administration of the compound led to reduced paw edema in treated animals compared to controls, supporting its potential use in inflammatory disorders .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
